

# An In-depth Technical Guide to N-(4-iodophenyl)-3-oxobutanamide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**N-(4-iodophenyl)-3-oxobutanamide** is a versatile small molecule scaffold with potential applications in various fields of chemical and pharmaceutical research.[1] Its structure, featuring an iodinated phenyl ring coupled to an acetoacetamide moiety, presents several points for chemical modification, making it an attractive building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the available technical information on **N-(4-iodophenyl)-3-oxobutanamide**, focusing on its chemical and physical properties, synthesis, and potential for further investigation.

# **Chemical and Physical Properties**

Currently, detailed experimental data on the physicochemical properties of **N-(4-iodophenyl)-3-oxobutanamide** is limited in publicly accessible literature. However, based on its chemical structure and information available from suppliers, we can summarize the key identifiers and some basic properties.

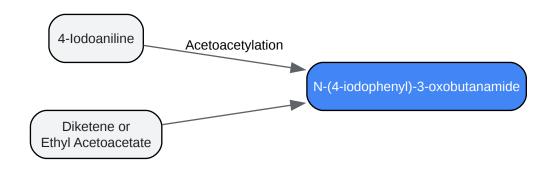


| Property          | Value             | Source                                 |
|-------------------|-------------------|--|
| Molecular Formula | C10H10INO2        | [1]                                    |
| Molecular Weight  | 303.1 g/mol       | [1]                                    |
| CAS Number        | 38418-25-6        | [1]                                    |
| Appearance        | Solid (predicted) | General knowledge of similar compounds |
| Melting Point     | Not reported      |  |
| Boiling Point     | Not reported      | _                                      |
| Solubility        | Not reported      | _                                      |

## **Synthesis**

A standard method for the synthesis of N-aryl-3-oxobutanamides involves the acetoacetylation of the corresponding aniline. For **N-(4-iodophenyl)-3-oxobutanamide**, this would entail the reaction of 4-iodoaniline with an acetoacetylating agent such as diketene or a beta-keto ester like ethyl acetoacetate.

A plausible synthetic route is illustrated below:



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Caption: General synthetic pathway for **N-(4-iodophenyl)-3-oxobutanamide**.

## **Experimental Protocol (General Procedure)**

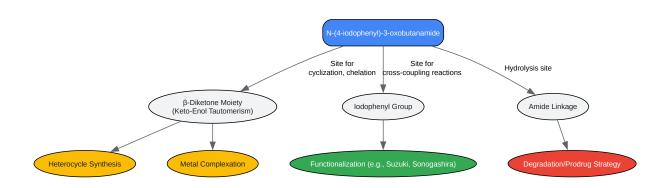


While a specific protocol for **N-(4-iodophenyl)-3-oxobutanamide** is not detailed in the searched literature, a general method for the synthesis of N-aryl-3-oxobutanamides can be adapted. The following is a representative protocol based on the reaction of an aniline with ethyl acetoacetate:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-iodoaniline in a suitable solvent (e.g., toluene or xylene).
- Addition of Reagent: Add an equimolar amount of ethyl acetoacetate to the solution.
- Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction typically proceeds with the removal of ethanol.
- Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the pure **N-(4-iodophenyl)-3-oxobutanamide**.

## **Reactivity and Potential Applications**

The chemical structure of **N-(4-iodophenyl)-3-oxobutanamide** suggests several avenues for further chemical transformations and potential applications.





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Caption: Potential reactivity sites of **N-(4-iodophenyl)-3-oxobutanamide**.

- β-Diketone Moiety: The 1,3-dicarbonyl functionality can exist in equilibrium with its enol tautomer. This part of the molecule is reactive and can participate in various chemical reactions, including the formation of heterocyclic compounds (e.g., pyrazoles, isoxazoles) and chelation with metal ions.
- lodophenyl Group: The iodine atom on the phenyl ring is a versatile handle for further chemical modifications, particularly through metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for screening.
- Amide Linkage: The amide bond can be susceptible to hydrolysis under acidic or basic conditions. This property could be explored in the design of prodrugs or for controlled release applications.

Given these reactive sites, **N-(4-iodophenyl)-3-oxobutanamide** is a valuable intermediate for the synthesis of novel compounds with potential biological activities. The N-aryl-3-oxobutanamide core is present in various molecules with reported activities, and the introduction of an iodine atom provides a strategic point for diversification in drug discovery programs.

## Safety and Handling

Specific toxicological data for **N-(4-iodophenyl)-3-oxobutanamide** is not available. As with any chemical, it should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

#### **Future Research Directions**

The lack of extensive data on **N-(4-iodophenyl)-3-oxobutanamide** highlights several opportunities for future research:



- Full Physicochemical Characterization: Detailed studies to determine its melting point, boiling point, solubility in various solvents, and spectral properties (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) are needed.
- Optimization of Synthesis: Development and optimization of a high-yielding and scalable synthetic protocol.
- Exploration of Reactivity: Systematic investigation of its reactivity at the β-diketone and iodophenyl moieties to create a library of derivatives.
- Biological Evaluation: Screening of the parent compound and its derivatives for various biological activities, such as anticancer, antimicrobial, or enzyme inhibitory effects, is a promising area for drug discovery.

#### Conclusion

**N-(4-iodophenyl)-3-oxobutanamide** is a chemical compound with significant potential as a building block in synthetic chemistry and drug discovery. While there is a current lack of comprehensive public data on its properties and reactivity, its structural features suggest a wide range of possibilities for creating novel molecules. This guide serves as a starting point for researchers interested in exploring the chemistry and potential applications of this versatile scaffold. Further research to fully characterize this compound is warranted and is expected to unlock new opportunities in medicinal chemistry and materials science.

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### References

- 1. rsc.org [rsc.org]
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